molecular formula C9H7ClN2 B189447 2-Chloro-3-methylquinoxaline CAS No. 32601-86-8

2-Chloro-3-methylquinoxaline

Cat. No.: B189447
CAS No.: 32601-86-8
M. Wt: 178.62 g/mol
InChI Key: PXDLUYLWPJMGJA-UHFFFAOYSA-N
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Description

2-Chloro-3-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of quinoxaline, which is characterized by a fused benzene and pyrazine ring structure.

Biochemical Analysis

Cellular Effects

Some quinoxaline derivatives have been found to exhibit a broad spectrum of biological activity such as antibacterial, antifungal, antiviral, anticancer, antituberculosis, antimalarial, and anti-inflammatory properties

Molecular Mechanism

Some quinoxaline derivatives have been used in the synthesis of new Schiff bases, which are known to possess antimicrobial activity . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by 2-Chloro-3-methylquinoxaline are not documented in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylquinoxaline typically involves the reaction of ortho-phenylenediamine with ethyl pyruvate in the presence of a solvent such as n-butanol. This reaction yields 2-hydroxy-3-methylquinoxaline, which is then treated with phosphorus oxychloride (POCl3) to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are also being explored to make the process more sustainable .

Scientific Research Applications

2-Chloro-3-methylquinoxaline has been extensively studied for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It serves as a core structure for the synthesis of various biologically active compounds. In medicinal chemistry, it is used to develop new drugs targeting bacterial and viral infections, cancer, and inflammatory diseases .

In the field of industrial chemistry, this compound is utilized as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also explored for their potential use in agricultural chemicals and materials science .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar fused benzene and pyrazine ring structure.

    2-Chloroquinoxaline: A closely related compound with a chlorine atom at the C2 position but without the methyl group.

    3-Methylquinoxaline: A derivative with a methyl group at the C3 position but without the chlorine atom.

Uniqueness: 2-Chloro-3-methylquinoxaline is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This combination allows for the synthesis of a wide range of derivatives with diverse pharmacological properties .

Properties

IUPAC Name

2-chloro-3-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDLUYLWPJMGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284712
Record name 2-chloro-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32601-86-8
Record name 32601-86-8
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Record name 2-chloro-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Chloro-3-methylquinoxaline in synthetic chemistry?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the chlorine atom at the 2-position, which can be readily replaced by various nucleophiles. This property allows for the creation of diverse quinoxaline derivatives with potentially valuable properties. For example, researchers have synthesized thioether derivatives by reacting this compound with 2-chloro-N-(substituted aryl/alkyl)-acetamides. [, ] Similarly, ether-linked derivatives have been created by substituting the chlorine with an ether linkage attached to a benzene ring. []

Q2: What is known about the anti-inflammatory activity of this compound derivatives?

A2: Research indicates that certain thioether derivatives of this compound exhibit promising anti-inflammatory activity. Specifically, compounds with various N-substituted aryl/alkyl acetamide groups at the thioether linkage demonstrated notable efficacy in the carrageenan-induced rat paw edema model. [, ] This suggests that modifications at this position significantly influence the anti-inflammatory potential of these derivatives.

Q3: Has the structure of this compound been characterized?

A3: Yes, the structure of this compound has been elucidated using various spectroscopic techniques, including X-ray crystallography. The molecule is essentially planar, with a slight dihedral angle between the benzene and pyrazine rings. [] Further structural insights can be obtained from IR and 1H NMR spectral data of this compound and its derivatives. [, , ]

Q4: What are the potential antimicrobial applications of this compound derivatives?

A4: Studies have explored the antimicrobial activity of various this compound derivatives. Notably, some thioether derivatives, particularly those with specific substitutions at the phenyl ring of the acetamide group, displayed significant antibacterial activity comparable to Ciprofloxacin. [] This highlights the potential of these compounds as novel antimicrobial agents.

Q5: What are the future directions for research on this compound?

A5: Future research could focus on:

  • Exploring the structure-activity relationships of this compound derivatives to optimize their anti-inflammatory and antimicrobial properties. [, , ]

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